molecular formula C13H11IN2O3 B2555265 Lenalidomide-I CAS No. 2207541-30-6

Lenalidomide-I

カタログ番号 B2555265
CAS番号: 2207541-30-6
分子量: 370.146
InChIキー: BKIUJJLYXXEGFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lenalidomide is a cancer drug also known by its brand name Revlimid . It is used to treat myeloma, myelodysplastic syndromes, follicular lymphoma, and mantle cell lymphoma . It works by stopping cancer cells from developing, stopping blood vessels from growing in the cancer, and stimulating part of the immune system to attack the cancer cells .


Synthesis Analysis

The synthesis of Lenalidomide involves reacting methyl 2-bromomethyl-3-nitrobenzoate with 2,6 dioxopiperidin-3-ammonium chloride in the presence of DMF and triethylamine to obtain 3- (4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piepridine-2,6-dione. This nitro intermediate is then hydrogenated at 50 psi pressure using a 10% Pd/C catalyst in 1,4-dioxane .


Molecular Structure Analysis

Lenalidomide stabilizes protein-protein complexes by turning labile intermolecular H-bonds into robust interactions . All molecules have a similar chemical structure, with a mutual phthalimide and glutarimide carbon skeleton distinguished only by the side chain .


Chemical Reactions Analysis

The cyclization of methyl 2- (bromomethyl)-3-nitrobenzoate (I) with 3-aminopiperidine-2,6-dione hydrochloride (II) was performed to prepare (3RS)-3- (7-nitro-3-oxo-1H-isoindol-2-yl) piperidine-2,6-dione (III) as lenalidomide nitro precursor .


Physical And Chemical Properties Analysis

The structure and polymorphic modification of Lenalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .

科学的研究の応用

Multiple Myeloma (MM) Treatment

Lenalidomide is well-established and approved for MM therapy. Its mode of action includes immune modulation, anti-angiogenic effects, anti-inflammatory properties, and anti-proliferative activity. Key clinical phase II and III data support its efficacy in MM treatment .

Malignant Lymphomas

Beyond MM and MDS, lenalidomide is being investigated in malignant lymphomas. Its immunostimulatory effects and anti-tumor properties make it a promising candidate for lymphoma therapy .

Immunomodulation and NK-Cell Activation

Lenalidomide possesses T-cell costimulatory potential and activates natural killer (NK) cells. This aspect is particularly relevant during maintenance therapy and in minimal residual disease settings .

Combination Therapies

Researchers are exploring synergistic effects by combining lenalidomide with corticosteroids, chemotherapy, or other novel agents. These combinations aim to enhance tumoricidal effects and improve patient outcomes .

Mechanism of Action: CRL4 E3 Ubiquitin Ligase Complex

Lenalidomide interacts with cereblon (CRBN) and forms the CRL4 E3 ubiquitin ligase complex. This complex targets transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and degradation, contributing to its therapeutic effects .

作用機序

Lenalidomide works by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN, leading to proteasomal degradation of these transcription factors .

特性

IUPAC Name

3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUJJLYXXEGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenalidomide-I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。